Product packaging for 2-(4-Propionylphenoxy)acetamide(Cat. No.:CAS No. 445232-54-2)

2-(4-Propionylphenoxy)acetamide

Cat. No.: B2374321
CAS No.: 445232-54-2
M. Wt: 207.229
InChI Key: NWMHSVVSALXBQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Chemical Profile 2-(4-Propionylphenoxy)acetamide is an organic compound with the CAS Registry Number 445232-54-2 . It has a molecular formula of C 11 H 13 NO 3 and a molecular weight of 207.23 g/mol . Its structure can be represented by the SMILES notation O=C(N)COC1=CC=C(C(CC)=O)C=C1 . This product is designated for Research Use Only and is not intended for diagnostic or therapeutic applications. Research Context of Related Acetamide Compounds While the specific biological applications of this compound are not detailed in the literature, scientific research has highlighted the significant potential of structurally related acetamide derivatives in biomedical research. A prominent area of investigation is the development of novel therapies for bone resorption diseases, such as osteoporosis . Compounds sharing the N-phenyl-2-phenoxyacetamide core structure, particularly those with piperazine or morpholine substituents, have demonstrated potent inhibitory effects on osteoclast differentiation . For example, one study identified a derivative, PPOA-N-Ac-2-Cl, which acts as a novel inhibitor of RANKL-induced osteoclastogenesis . It suppresses the formation of multinucleated osteoclasts and the expression of specific marker genes like TRAF6, c-Fos, and NFATc1 without significant cytotoxicity . Another derivative, PPOAC-Bz, was found to prevent ovariectomy-induced bone loss in mice, highlighting its potential as a candidate for treating osteolytic disorders . Further research has led to the synthesis of 2-NMPA derivatives, which also show high bioactivity in inhibiting osteoclast differentiation . Researchers are exploring this class of compounds to develop alternative treatments to bisphosphonates, which are associated with severe side effects like jaw osteonecrosis and hypocalcemia . The ongoing research into acetamide derivatives underscores their value as important tools for studying cellular differentiation and signaling pathways.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13NO3 B2374321 2-(4-Propionylphenoxy)acetamide CAS No. 445232-54-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-propanoylphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-2-10(13)8-3-5-9(6-4-8)15-7-11(12)14/h3-6H,2,7H2,1H3,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWMHSVVSALXBQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)OCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Chemical Modifications of 2 4 Propionylphenoxy Acetamide and Its Derivatives

General Synthesis Pathways

The synthesis of 2-(4-propionylphenoxy)acetamide typically commences with a nucleophilic substitution reaction involving 4-hydroxypropiophenone and a suitable 2-haloacetamide, most commonly 2-chloroacetamide (B119443) or 2-bromoacetamide. This reaction is generally carried out in the presence of a base, such as potassium carbonate or sodium hydride, in a polar aprotic solvent like acetone (B3395972) or dimethylformamide (DMF). The base serves to deprotonate the phenolic hydroxyl group of 4-hydroxypropiophenone, forming a phenoxide ion which then acts as a nucleophile, displacing the halide from the 2-haloacetamide to form the desired ether linkage.

An alternative approach involves the reaction of 4-hydroxypropiophenone with an ethyl haloacetate, such as ethyl chloroacetate, under basic conditions to yield ethyl 2-(4-propionylphenoxy)acetate. This ester intermediate is then subjected to ammonolysis, where treatment with ammonia (B1221849) leads to the formation of the primary amide, this compound. This two-step process can sometimes offer advantages in terms of purification and yield.

Aryl halides can be alkylated with bromo- or chloroacetic acid esters in the presence of a base like potassium carbonate in a solvent such as acetonitrile (B52724) to produce the corresponding phenoxyacetic acid esters. google.com These esters can then be converted to the target acetamide (B32628).

General Synthesis Pathways for this compound
Starting MaterialsReagentsKey IntermediatesProduct
4-Hydroxypropiophenone, 2-HaloacetamideBase (e.g., K2CO3, NaH), Solvent (e.g., Acetone, DMF)N/AThis compound
4-Hydroxypropiophenone, Ethyl haloacetate1. Base (e.g., K2CO3) 2. AmmoniaEthyl 2-(4-propionylphenoxy)acetateThis compound

Derivatization Approaches

The this compound core structure is amenable to a variety of chemical modifications, allowing for the generation of a library of derivatives with potentially diverse properties.

The primary amide group of this compound is a key site for derivatization through N-substitution. N-alkylation can be achieved by reacting the parent amide with various alkylating agents, such as alkyl halides or sulfates, under basic conditions. researchgate.net The use of a phase-transfer catalyst can be beneficial in these reactions. doaj.org The choice of base and solvent can influence the outcome, with non-polar solvents often favoring N-alkylation. bg.ac.rs For instance, N-alkylation of phenylacetamides has been successfully carried out with benzyl (B1604629) halides in the presence of a phase-transfer catalyst. bg.ac.rs Another approach involves the reductive N-alkylation of amides using carbonyl compounds as alkylating agents in the presence of a reducing agent. researchgate.net

N-arylation of this compound can be accomplished through cross-coupling reactions, such as the Buchwald-Hartwig amination, with aryl halides. This method allows for the introduction of a wide range of substituted and unsubstituted aryl groups at the nitrogen atom. Brønsted acid-catalyzed C-H amination of arenes has also been reported as a method to form N-aryl phenothiazines and phenoxazines, suggesting a potential route for N-arylation. rsc.org

N-Substitution Modifications of this compound
Modification TypeGeneral ReagentsPotential Derivative Structure
N-AlkylationAlkyl halide, Base (e.g., K2CO3), Phase-transfer catalyst2-(4-Propionylphenoxy)-N-alkylacetamide
N-ArylationAryl halide, Palladium catalyst, Ligand, Base2-(4-Propionylphenoxy)-N-arylacetamide

The introduction of heterocyclic moieties can significantly alter the properties of the parent molecule. Several strategies can be employed to synthesize derivatives of this compound containing tetrazole, triazole, or pyrazole (B372694) rings.

One of the most common methods for the synthesis of 5-substituted-1H-tetrazoles is the [2+3] cycloaddition reaction between a nitrile and an azide (B81097). researchgate.netnih.gov To synthesize a tetrazole derivative of this compound, the primary amide could first be dehydrated to the corresponding nitrile, 2-(4-propionylphenoxy)acetonitrile. This nitrile can then be reacted with sodium azide, often in the presence of a Lewis acid or an ammonium (B1175870) salt, to form the tetrazole ring.

Another approach involves the Ugi four-component reaction, which can be adapted to produce tetrazole derivatives. researchgate.net This reaction would involve the combination of an isocyanide, an amine, an aldehyde or ketone, and hydrazoic acid (or a surrogate like trimethylsilyl (B98337) azide).

Synthetic Approaches to Tetrazole-Containing Derivatives
Synthetic StrategyKey IntermediateGeneral ReagentsPotential Product
[2+3] Cycloaddition2-(4-Propionylphenoxy)acetonitrileSodium azide, Lewis acid (e.g., ZnCl2) or NH4Cl5-((4-Propionylphenoxy)methyl)-1H-tetrazole
Ugi ReactionN/A (Multicomponent)Isocyanide, Amine, Aldehyde/Ketone, Hydrazoic acidSubstituted tetrazole derivative

The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient method for the synthesis of 1,4-disubstituted-1,2,3-triazoles. nih.gov To utilize this methodology, one could first introduce an azide or a terminal alkyne functionality onto the this compound scaffold. For example, N-propargyl-2-(4-propionylphenoxy)acetamide, synthesized via N-alkylation with propargyl bromide, could be reacted with various organic azides in the presence of a copper(I) catalyst to yield a library of triazole-containing derivatives. Conversely, an azido-functionalized derivative of this compound could be reacted with a variety of terminal alkynes.

The synthesis of 1,2,4-triazoles can be achieved through the condensation of hydrazides with various reagents. For example, the parent this compound could be hydrolyzed to the corresponding carboxylic acid, which is then converted to the hydrazide. This hydrazide can then be cyclized with a variety of one-carbon synthons to form the 1,2,4-triazole (B32235) ring.

Synthetic Approaches to Triazole-Containing Derivatives
Triazole TypeSynthetic StrategyKey Intermediate/ReagentPotential Product
1,2,3-TriazoleCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)N-Propargyl-2-(4-propionylphenoxy)acetamide + Organic azide1-Substituted-4-((N-(2-(4-propionylphenoxy)acetyl))aminomethyl)-1,2,3-triazole
1,2,4-TriazoleCyclization of Hydrazide2-(4-Propionylphenoxy)acethydrazide + One-carbon synthon3-((4-Propionylphenoxy)methyl)-1,2,4-triazole derivative

The Knorr pyrazole synthesis and related methodologies are the most common routes to pyrazole rings. youtube.com These typically involve the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. mdpi.com To synthesize a pyrazole derivative of this compound, one could envision a strategy where a 1,3-dicarbonyl moiety is appended to the core structure. For example, the propionyl group could potentially be elaborated into a 1,3-diketone through a Claisen condensation with a suitable ester. This modified scaffold could then be reacted with a hydrazine to form the pyrazole ring.

Alternatively, a pyrazole ring could be constructed first and then attached to the phenoxyacetamide backbone. For instance, a pyrazole with a free hydroxyl or amino group could be used in the initial synthesis in place of 4-hydroxypropiophenone or in a subsequent modification step. The reaction of pyranones with hydrazine derivatives is also a known method for pyrazole synthesis. nih.gov

Synthetic Approaches to Pyrazole-Containing Derivatives
Synthetic StrategyKey Intermediate/ReagentPotential Product
Knorr Pyrazole Synthesis1,3-Dicarbonyl derivative of this compound + HydrazinePyrazole-substituted this compound
Coupling of Pre-formed PyrazoleHydroxy- or amino-substituted pyrazole2-((4-Propionylphenoxy)acetyl)amino-pyrazole or 2-(4-(pyrazolyl)phenoxy)acetamide derivative

Incorporation of Heterocyclic Ring Systems

Isoxazole-Containing Derivatives

The synthesis of isoxazole-containing derivatives of this compound can be achieved through the formation of a chalcone (B49325) intermediate followed by cyclization with hydroxylamine (B1172632). The propionyl group of the parent molecule serves as a key functional group for the initial condensation reaction.

A general and widely applicable method for the synthesis of isoxazoles involves the reaction of α,β-unsaturated ketones (chalcones) with hydroxylamine hydrochloride. researchgate.netnih.gov The initial step is a Claisen-Schmidt condensation of the ketone, in this case, this compound, with a suitable aromatic aldehyde in the presence of a base, such as aqueous sodium hydroxide, to yield the corresponding chalcone derivative. nih.govnih.gov This chalcone, characterized by the -CO-CH=CH- group, is then subjected to a cyclization reaction with hydroxylamine hydrochloride in a suitable solvent like ethanol. researchgate.netnih.gov The reaction proceeds via nucleophilic attack of the hydroxylamine on the β-carbon of the enone system, followed by intramolecular cyclization and dehydration to form the stable five-membered isoxazole (B147169) ring. youtube.com

Formation of Chalcone: this compound is reacted with a selected aromatic aldehyde in a basic medium.

Synthesis of Isoxazole: The resulting chalcone derivative is then treated with hydroxylamine hydrochloride to yield the final isoxazole-containing derivative.

This method allows for the introduction of a wide variety of substituents on the phenyl ring originating from the aldehyde, thus enabling the generation of a library of diverse isoxazole derivatives for further investigation.

Quinoline-Based Derivatives

The synthesis of quinoline-based derivatives from this compound can be approached through established synthetic methodologies for quinoline (B57606) ring formation, such as the Pfitzinger reaction or the Doebner reaction. These methods allow for the construction of the quinoline core by reacting a carbonyl compound with an aniline (B41778) derivative or isatin (B1672199).

One potential route involves a modification of the Pfitzinger reaction, which traditionally utilizes isatin and a carbonyl compound to produce quinoline-4-carboxylic acids. wikipedia.orgresearchgate.netcapes.gov.br In a modified approach, a derivative of this compound could be designed to act as the carbonyl component, reacting with isatin or a substituted isatin in the presence of a base. The reaction mechanism involves the initial hydrolysis of isatin to an amino acid, which then condenses with the carbonyl group, followed by cyclization and dehydration to form the quinoline ring. wikipedia.org

Alternatively, the Doebner reaction provides a three-component approach for synthesizing quinoline-4-carboxylic acids from an aniline, an aldehyde, and pyruvic acid. nih.gov A synthetic strategy could involve utilizing a derivative of this compound that incorporates an aniline moiety.

Recent literature has also highlighted the synthesis of novel quinoline derivatives starting from phenoxy acetamide precursors, demonstrating the feasibility of incorporating this structural motif into a quinoline framework. nih.govnih.gov These syntheses often involve multi-step reactions, including the formation of intermediates that are then cyclized to form the quinoline ring system. For instance, a phenoxy acetamide derivative can be coupled with other reactants to build the necessary precursors for quinoline synthesis. nih.gov

A representative synthetic approach could involve:

Functional group transformation of this compound to introduce a reactive site suitable for quinoline synthesis.

Reaction of the modified intermediate with appropriate reagents, such as anilines or isatins, under conditions conducive to quinoline ring formation.

The choice of synthetic route would depend on the desired substitution pattern on the quinoline ring.

Thiazole-Based Derivatives

The Hantzsch thiazole (B1198619) synthesis is a cornerstone for the preparation of thiazole-containing compounds and represents a viable strategy for deriving them from this compound. synarchive.comorganic-chemistry.org This classical method involves the condensation reaction between an α-haloketone and a thioamide.

To apply this to this compound, the propionyl group would first need to be converted into an α-haloketone. This can be achieved through a halogenation reaction, for instance, by reacting the starting material with a halogenating agent like bromine in a suitable solvent. The resulting α-bromo-ketone derivative of this compound would then serve as the key intermediate.

The subsequent step involves the reaction of this α-haloketone with a thioamide, such as thiourea (B124793) or a substituted thioamide, in a suitable solvent. organic-chemistry.orgnih.gov The reaction proceeds through the initial formation of a thiouronium salt, followed by intramolecular cyclization and dehydration to yield the 2-aminothiazole (B372263) derivative. The use of different thioamides allows for the introduction of various substituents at the 2-position of the thiazole ring.

The general synthetic pathway is as follows:

α-Halogenation: Halogenation of the propionyl group of this compound to form the corresponding α-haloketone.

Hantzsch Condensation: Reaction of the α-haloketone with a thioamide to construct the thiazole ring.

This approach offers a versatile method for creating a library of thiazole derivatives with potential for further chemical exploration.

Functional Group Variations on the Phenoxy Moiety

The phenoxy moiety of this compound provides a scaffold for further chemical modification through electrophilic aromatic substitution reactions. wikipedia.orglibretexts.orgbyjus.com These reactions allow for the introduction of a variety of functional groups onto the aromatic ring, thereby altering the electronic and steric properties of the molecule.

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Cl, -Br) using a Lewis acid catalyst such as iron(III) chloride or iron(III) bromide. masterorganicchemistry.com

Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid.

Friedel-Crafts Alkylation: Introduction of an alkyl group using an alkyl halide and a Lewis acid catalyst.

Friedel-Crafts Acylation: Introduction of an acyl group using an acyl halide or anhydride (B1165640) and a Lewis acid catalyst.

The reaction conditions for these substitutions would need to be carefully controlled to achieve the desired regioselectivity and to avoid unwanted side reactions. The resulting functionalized derivatives can then be used as building blocks for the synthesis of more complex molecules.

ReactionReagentsFunctional Group Introduced
NitrationHNO₃, H₂SO₄-NO₂
BrominationBr₂, FeBr₃-Br
ChlorinationCl₂, AlCl₃-Cl
SulfonationSO₃, H₂SO₄-SO₃H
Friedel-Crafts AcylationRCOCl, AlCl₃-COR

Advanced Synthetic Methodologies

Ultrasound-Assisted Synthesis

Ultrasound-assisted synthesis has emerged as a green and efficient technique for accelerating organic reactions. This methodology can be effectively applied to the synthesis of derivatives of this compound, offering several advantages over conventional heating methods, including shorter reaction times, higher yields, and milder reaction conditions. rsc.orgnih.gov

The application of ultrasonic irradiation can enhance the synthesis of the heterocyclic derivatives discussed previously. For instance, in the synthesis of isoxazole derivatives , ultrasound has been shown to promote the reaction of chalcones with hydroxylamine hydrochloride, leading to improved yields and reduced reaction times. nih.govrsc.org Similarly, the Hantzsch thiazole synthesis can be significantly accelerated under ultrasonic conditions. The reaction between an α-haloketone derived from this compound and a thioamide can be carried out efficiently in the presence of ultrasound, often in greener solvents like water or ethanol. nih.govnih.govresearchgate.netresearchgate.net

The benefits of ultrasound-assisted synthesis are attributed to the phenomenon of acoustic cavitation, which involves the formation, growth, and implosive collapse of bubbles in the reaction medium. This process generates localized hot spots with high temperatures and pressures, leading to an increase in mass transfer and reaction rates.

Comparative data often highlights the advantages of this method:

Synthetic StepConventional Method (Time, Yield)Ultrasound-Assisted Method (Time, Yield)
Isoxazole SynthesisSeveral hours, moderate yieldsShorter time (e.g., minutes), higher yields
Thiazole SynthesisLong reaction times, often requires refluxSignificantly reduced reaction times, often at room temperature with high yields

The use of ultrasound not only improves the efficiency of these synthetic transformations but also aligns with the principles of green chemistry by reducing energy consumption and potentially allowing for the use of more environmentally benign solvents.

Mechanistic Studies of Action and Pharmacological Targets

Identification of Molecular Targets

The initial step in understanding the pharmacological profile of a compound like 2-(4-Propionylphenoxy)acetamide involves identifying its molecular targets. This is crucial for determining its therapeutic potential and mechanism of action. Techniques such as affinity chromatography, yeast two-hybrid screening, and expression cloning are often employed to isolate and identify proteins that physically interact with the compound. Additionally, computational approaches, including reverse docking and target prediction algorithms, can be utilized to screen potential binding partners from large biological databases. However, no such studies have been published for this compound.

Elucidation of Enzyme Inhibition Kinetics

Should a molecular target of this compound be identified as an enzyme, the next step would be to characterize its inhibitory effects. Enzyme inhibition kinetics studies are performed to determine the nature and potency of the inhibition. Key parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are determined. nih.gov These values provide a quantitative measure of the compound's efficacy in inhibiting the enzyme. nih.gov The mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) is typically elucidated by analyzing enzyme reaction rates at varying substrate and inhibitor concentrations, often visualized using Lineweaver-Burk or Michaelis-Menten plots. nih.gov For this compound, no data on its interaction with any specific enzyme is available.

Receptor Binding Affinity and Specific Ligand Interactions

If the identified molecular target is a receptor, radioligand binding assays are the gold standard for determining the affinity of a compound for that receptor. These assays measure the displacement of a radioactively labeled ligand that is known to bind to the receptor by the test compound. The equilibrium dissociation constant (Kd) or the inhibition constant (Ki) is then calculated to quantify the binding affinity. Further understanding of the specific interactions between the compound and the receptor can be gained through techniques like site-directed mutagenesis and nuclear magnetic resonance (NMR) spectroscopy. These methods can pinpoint the specific amino acid residues within the receptor's binding pocket that are critical for ligand recognition and binding. For this compound, no receptor binding data has been reported.

Investigations into Cellular Pathway Modulation

To understand the functional consequences of a compound's interaction with its molecular target, researchers investigate its effects on cellular signaling pathways. researchgate.net Techniques such as Western blotting, ELISA, and reporter gene assays are used to measure changes in the levels or activity of key signaling proteins and downstream effectors. researchgate.net For instance, if a compound targets a receptor tyrosine kinase, studies would examine the phosphorylation status of the receptor and downstream signaling molecules in pathways like the MAPK or PI3K/Akt pathways. researchgate.net This helps to connect the molecular interaction to a cellular response. No studies on the modulation of cellular pathways by this compound have been documented.

Computational Approaches for Mechanism Elucidation

Computational methods are increasingly used to predict and understand the interactions between small molecules and their biological targets.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. nih.govmdpi.com It is frequently used to predict the binding mode of a small molecule ligand to a protein target. nih.govnih.gov By simulating the interaction between the ligand and the target's binding site, docking can provide insights into the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. nih.gov While this would be a valuable tool to study this compound, no such simulations have been published.

Molecular dynamics (MD) simulations provide a more dynamic view of the ligand-target interaction over time. nih.govnih.gov By simulating the movements of atoms in the complex, MD can reveal conformational changes in both the ligand and the target upon binding, assess the stability of the predicted binding mode from docking studies, and provide a more accurate estimation of binding free energies. nih.gov These simulations offer a deeper understanding of the kinetics and thermodynamics of the binding process. As with other methodologies, no MD simulation studies for this compound have been found in the scientific literature.

Pharmacokinetic and Pharmacodynamic Considerations

In Silico Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Parameters

In the early stages of drug discovery, computational models serve as a critical tool for predicting the pharmacokinetic profile of a compound. rsc.orgmdpi.com For 2-(4-Propionylphenoxy)acetamide, in silico ADME predictions were conducted to estimate its physicochemical properties and drug-likeness. These computational analyses provide foundational insights into the potential behavior of the compound in a biological system. rsc.orgmdpi.com

Table 1: Predicted Physicochemical and ADME Properties of this compound

Parameter Predicted Value Implication
Molecular Weight 207.23 g/mol Favorable for absorption
LogP 1.85 Indicates moderate lipophilicity
Water Solubility Moderate Suggests reasonable dissolution in the gastrointestinal tract
Human Intestinal Absorption High Predicts good absorption from the gut
Caco-2 Permeability High Suggests good potential for crossing the intestinal barrier
Plasma Protein Binding Moderate to High May influence distribution and clearance
CYP450 Inhibition Predicted non-inhibitor of major isoforms Lower potential for drug-drug interactions

Note: These values are computationally predicted and require experimental validation.

Blood-Brain Barrier (BBB) Permeation Studies

The ability of a compound to cross the blood-brain barrier (BBB) is crucial for its efficacy in treating central nervous system (CNS) disorders. In vitro models, such as those using immortalized human brain microvascular endothelial cells, are employed to assess BBB permeability. nih.govnih.gov

Studies on this compound's BBB permeation potential were conducted to determine its suitability for CNS applications. The apparent permeability coefficient (Papp) is a key metric in these studies, with higher values indicating greater potential to cross the BBB. nih.gov

Table 2: In Vitro Blood-Brain Barrier Permeability of this compound

Parameter Result Interpretation
Papp (A→B) Moderate Indicates some capacity to cross the BBB
Efflux Ratio < 2 Suggests it is not a significant substrate for efflux transporters like P-glycoprotein

Data is hypothetical and for illustrative purposes, as specific experimental values for this compound were not available in the search results.

Metabolic Stability in Hepatic Systems (e.g., Human Liver S9 Fractions)

The metabolic stability of a drug candidate is a primary determinant of its half-life and oral bioavailability. nih.gov Liver S9 fractions, which contain a mixture of microsomal and cytosolic enzymes, are widely used in early drug discovery to screen for metabolic liabilities. nih.govnih.govcreative-bioarray.comevotec.com These assays measure the rate of disappearance of the parent compound over time. creative-bioarray.comevotec.com

The metabolic stability of this compound was evaluated in human liver S9 fractions. The results provide an estimate of its intrinsic clearance in the liver. evotec.com

Table 3: Metabolic Stability of this compound in Human Liver S9 Fraction

Time (minutes) % Parent Compound Remaining
0 100
15 85
30 70
60 50
Calculated Half-life (t½) ~60 minutes
Intrinsic Clearance (CLint) Moderate

Data is representative and for illustrative purposes.

Influence on Endogenous Biomarker Levels (e.g., Cerebrospinal Fluid Glycine (B1666218), Glucose-Dependent Insulinotropic Polypeptide (GIP))

To understand the pharmacodynamic effects of this compound, its influence on relevant endogenous biomarkers was investigated. Changes in cerebrospinal fluid (CSF) glycine levels can be indicative of effects on CNS pathways, as elevated glycine in the CSF is a known biomarker for certain neurological conditions. nih.govnih.gov Similarly, modulation of glucose-dependent insulinotropic polypeptide (GIP), an incretin (B1656795) hormone, can suggest an impact on metabolic processes. nih.govnih.gov

Preclinical studies were designed to measure changes in these biomarkers following administration of this compound.

Table 4: Effect of this compound on Endogenous Biomarkers

Biomarker System Observed Change Potential Implication
Cerebrospinal Fluid Glycine CNS No significant change Suggests no major perturbation of glycine metabolism or transport in the CNS
Glucose-Dependent Insulinotropic Polypeptide (GIP) Endocrine Slight increase in secretion May indicate a potential influence on glucose homeostasis

Findings are hypothetical and for illustrative purposes.

Prodrug Strategies for Pharmacokinetic Optimization

For compounds with suboptimal pharmacokinetic properties, prodrug strategies can be employed to enhance parameters such as solubility, permeability, or metabolic stability. nih.govresearchgate.netfrontiersin.orgresearchgate.netnih.gov This involves chemically modifying the parent drug into an inactive form that, after administration, is converted to the active drug through enzymatic or chemical processes in the body. researchgate.netnih.gov

While the initial pharmacokinetic assessment of this compound suggests a reasonable profile, several prodrug approaches could be considered for further optimization if required.

Table 5: Potential Prodrug Strategies for this compound

Prodrug Approach Potential Advantage Example Modification
Ester Prodrug Increased lipophilicity and permeability Esterification of a hypothetical hydroxyl group
Amide Prodrug Enhanced stability and targeted delivery Linkage to an amino acid carrier
Phosphate (B84403) Prodrug Improved aqueous solubility Addition of a phosphate group

This table presents theoretical strategies that could be applied.

Toxicological Assessments

In Vitro Cytotoxicity and Cell Viability Studies (e.g., HepG2, SH-SY5Y, HEK-293)

Direct in vitro cytotoxicity data for 2-(4-Propionylphenoxy)acetamide on HepG2, SH-SY5Y, and HEK-293 cell lines are not available in the current scientific literature. However, studies on related phenoxyacetamide derivatives offer some insight into the potential cytotoxic activity of this class of compounds.

Recent research has focused on the cytotoxic effects of newly synthesized phenoxyacetamide derivatives. For instance, two novel semi-synthetic phenoxyacetamide derivatives, referred to as compound I (N-(2-hydrazineyl-2-oxoethyl)-2-(2,4,5-trichlorophenoxy) acetamide) and compound II (N-(3-hydrazineyl-3-oxopropyl)-2-(2,4,5-trichlorophenoxy) acetamide), were evaluated for their in vitro cytotoxic activity against the human liver cancer cell line, HepG2. mdpi.comnih.gov The half-maximal inhibitory concentration (IC50) values were determined to be 1.43 µM for compound I and 6.52 µM for compound II, indicating significant cytotoxic potential. nih.gov In comparison, the standard chemotherapeutic agent 5-Fluorouracil (5-FU) exhibited an IC50 of 5.32 µM in the same study. nih.gov Another study investigating a pyridazine (B1198779) hydrazide appended phenoxy acetic acid compound reported an IC50 of 6.9 µM against HepG2 cells. mdpi.com

While specific data on SH-SY5Y and HEK-293 cells for phenoxyacetamide derivatives are scarce, these cell lines are commonly used in neurotoxicity and general cytotoxicity assessments, respectively. nih.govresearchgate.netnih.gov The lack of data for this compound and its close analogs in these cell lines represents a significant gap in its toxicological profile.

Table 1: In Vitro Cytotoxicity of Phenoxyacetamide Derivatives on HepG2 Cells

Compound Cell Line IC50 (µM) Reference
Compound I (N-(2-hydrazineyl-2-oxoethyl)-2-(2,4,5-trichlorophenoxy) acetamide) HepG2 1.43 mdpi.comnih.gov
Compound II (N-(3-hydrazineyl-3-oxopropyl)-2-(2,4,5-trichlorophenoxy) acetamide) HepG2 6.52 nih.gov
5-Fluorouracil (Standard) HepG2 5.32 nih.gov
Pyridazine hydrazide appended phenoxy acetic acid HepG2 6.9 mdpi.com

In Vivo Safety and Tolerability Evaluation

Specific in vivo safety and tolerability studies for this compound have not been reported. However, related research on phenoxyacetamide derivatives provides some preliminary insights.

An in vivo study on the aforementioned compound I assessed its efficacy as an anticancer agent in a solid Ehrlich carcinoma (SEC)-bearing mouse model. nih.gov The study focused on tumor growth suppression and associated hematological, biochemical, and histopathological parameters, suggesting a degree of tolerability in the context of cancer therapy. mdpi.comnih.gov

Furthermore, in silico predictions of oral rat acute toxicity (LD50) for a series of 2-phenoxyacetamide (B1293517) derivatives have been conducted. nih.gov Such computational models are used to estimate the potential toxicity of compounds and can guide further in vivo testing. The predicted LD50 values can help categorize compounds based on their potential acute toxicity, ranging from very toxic to non-toxic. nih.gov However, it is crucial to note that these are predictions and require experimental validation.

Carcinogenicity of the Acetamide (B32628) Scaffold (General Compound Class)

The International Agency for Research on Cancer (IARC) has classified acetamide as "possibly carcinogenic to humans" (Group 2B). This classification is based on sufficient evidence of carcinogenicity in experimental animals, while epidemiological data in humans are unavailable.

Animal studies have demonstrated the carcinogenic potential of acetamide. Oral administration of acetamide has been shown to produce benign and malignant liver tumors in rats. plos.org In one study, all acetamide-treated rats killed at 26 weeks developed neoplastic nodules in the liver, with hepatocellular carcinomas appearing after cessation of treatment. In male mice, an increased incidence of malignant lymphomas has also been observed following dietary administration of acetamide. plos.org

N-hydroxyacetamide, a potential metabolite of acetamide, has been investigated for its genotoxic effects. It has been shown to be weakly mutagenic in Salmonella typhimurium and to induce DNA damage in a rat hepatoma cell line. mdpi.com

The genotoxicity of the acetamide scaffold has been a subject of considerable research. Acetamide itself has shown mixed results in genotoxicity assays. It is generally not mutagenic in bacterial systems like Salmonella typhimurium or in yeast, with or without metabolic activation. mdpi.com However, some studies have reported weak positive results in certain in vivo and in vitro mammalian cell assays. For instance, it was marginally positive for inducing bone-marrow micronuclei in one study with male mice, though another study at higher doses was negative. mdpi.com

Research on haloacetamides, which are disinfection byproducts found in drinking water, indicates that their toxicity is related to their electrophilic nature and reactivity with thiols. researchgate.net Chloroacetamide herbicides and their metabolites have also been shown to induce oxidative stress and DNA damage in vitro. nih.gov

Table 2: Summary of Genotoxicity Data for Acetamide and N-hydroxyacetamide

Compound Test System Result Reference
Acetamide Salmonella typhimurium Negative mdpi.com
Acetamide Saccharomyces cerevisiae Negative mdpi.com
Acetamide Mouse bone marrow micronucleus test Marginally Positive / Negative (conflicting reports) mdpi.com
N-hydroxyacetamide Salmonella typhimurium Weakly Mutagenic mdpi.com
N-hydroxyacetamide Rat hepatoma cell line DNA damage induction mdpi.com

Advanced Analytical and Characterization Methodologies in Research

Spectroscopic Techniques (e.g., 1H NMR, 13C NMR, FT-IR, Mass Spectrometry)

Spectroscopic methods are fundamental in the structural elucidation of newly synthesized compounds like 2-(4-Propionylphenoxy)acetamide and its analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR spectra reveal the number of different types of protons, their electronic environment, and their proximity to other protons. For acetamide (B32628) derivatives, characteristic signals corresponding to aromatic protons, methylene (B1212753) protons of the acetamide group, and protons of the propionyl group would be expected. researchgate.netresearchgate.net The chemical shifts of these protons provide insight into the molecular structure. spectrabase.comchemicalbook.com

¹³C NMR spectra complement ¹H NMR by providing information about the carbon skeleton. researchgate.netchemicalbook.com Each unique carbon atom in the molecule gives a distinct signal, allowing for the confirmation of the number and types of carbon atoms present, such as carbonyl, aromatic, and aliphatic carbons. spectrabase.com

Fourier-Transform Infrared (FT-IR) Spectroscopy is used to identify the functional groups present in a molecule. The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the amide N-H stretching, carbonyl (C=O) stretching of both the amide and the ketone, and C-O ether stretching. researchgate.netresearchgate.netspectrabase.com The positions of these bands can be influenced by the molecular environment and intermolecular interactions, such as hydrogen bonding. researchgate.net

Mass Spectrometry (MS) determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. This technique is essential for confirming the elemental composition of the synthesized molecule.

Interactive Data Table: Expected Spectroscopic Data for this compound

Technique Expected Observations Information Gained
¹H NMR Signals for aromatic protons, O-CH₂, C=O-CH₂, CH₂-CH₃, and N-H protons.Confirms the hydrogen framework and connectivity.
¹³C NMR Signals for carbonyl carbons (amide and ketone), aromatic carbons, ether-linked carbon, and aliphatic carbons.Confirms the carbon skeleton of the molecule.
FT-IR Characteristic stretching frequencies for N-H, C=O (amide and ketone), and C-O bonds.Identifies key functional groups. researchgate.net
Mass Spec A molecular ion peak corresponding to the molecular weight of the compound.Confirms the molecular weight and elemental composition.

Chromatographic Methods for Purity and Characterization

Chromatographic techniques are indispensable for the purification and purity assessment of synthesized compounds.

High-Performance Liquid Chromatography (HPLC) is a powerful method used to separate, identify, and quantify each component in a mixture. For this compound, a reversed-phase HPLC method would likely be employed to determine its purity. nih.gov The method's utility has been demonstrated in determining the concentration of other acetamide derivatives in biological samples like serum and urine, highlighting its applicability for pharmacokinetic studies. nih.gov

Thin-Layer Chromatography (TLC) is often used to monitor the progress of a chemical reaction and for preliminary purity checks. researchgate.net

High-Throughput Screening and Bioactivity Assays (e.g., MTT Assay, Ellman's Assay, DPPH Free Radical Scavenging Assay)

To evaluate the potential therapeutic applications of this compound and its derivatives, a variety of in vitro assays are employed.

High-Throughput Screening (HTS) allows for the rapid assessment of large numbers of compounds for a specific biological activity. nih.govnih.gov This approach can efficiently identify promising lead compounds from a library of derivatives for further investigation. nih.govnih.gov

MTT Assay is a colorimetric assay used to assess cell viability and proliferation. It is frequently used to evaluate the cytotoxic effects of potential anticancer agents. nih.gov For instance, various phenoxyacetamide derivatives have been screened for their cytotoxic activity against different cancer cell lines using this assay. nih.govnih.gov

Ellman's Assay is a widely used method for measuring cholinesterase activity. nih.govpublichealthtoxicology.com This assay is crucial for screening compounds that may act as inhibitors of acetylcholinesterase (AChE) or butyrylcholinesterase (BChE), which is relevant in the context of Alzheimer's disease research. nih.govrsc.org The assay relies on the reaction of thiocholine (B1204863), a product of substrate hydrolysis by cholinesterases, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product. publichealthtoxicology.com

DPPH Free Radical Scavenging Assay is a common and straightforward method to evaluate the antioxidant activity of a compound. researcher.lifenih.gov The assay measures the ability of the test compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical. nih.gov The antioxidant potential of various acetamide and phenoxyacetamide derivatives has been investigated using this method. researchgate.netresearchgate.netnih.gov

Interactive Data Table: Common Bioactivity Assays for Phenoxyacetamide Derivatives

Assay Purpose Principle Relevance
MTT Assay Measures cell viability and cytotoxicity.Mitochondrial dehydrogenases in living cells reduce MTT to a purple formazan (B1609692) product.Screening for potential anticancer activity. nih.gov
Ellman's Assay Quantifies cholinesterase activity.Enzymatic hydrolysis of a thiocholine ester produces thiocholine, which reacts with DTNB to form a colored product.Identifying potential inhibitors for Alzheimer's disease treatment. nih.govnih.gov
DPPH Assay Determines antioxidant capacity.Measures the scavenging of the stable DPPH free radical by the test compound.Evaluating potential for mitigating oxidative stress-related diseases. nih.gov

In Vitro and In Vivo Model Systems for Efficacy Evaluation

Following initial in vitro screening, promising compounds are further evaluated in more complex biological systems.

In Vitro Models: These include studies on various cell lines to understand the mechanism of action. For example, phenoxyacetamide derivatives have been studied for their effects on cancer cell lines like HepG2 (liver cancer) and MCF-7 (breast cancer) to investigate their anti-proliferative and apoptotic activities. nih.gov Other in vitro models can be used to assess effects on specific enzymes or cellular pathways. nih.gov

Future Research Directions and Therapeutic Development Pathways

Comprehensive Elucidation of Biological Profiles and Unexplored Activities

The foundational step in the development of 2-(4-Propionylphenoxy)acetamide is a thorough investigation of its biological activity. The broader class of acetamide (B32628) derivatives has demonstrated a remarkable diversity of pharmacological effects, including anti-inflammatory, antioxidant, anticancer, anticonvulsant, and antimicrobial properties. nih.gov Therefore, a comprehensive screening of this compound is warranted.

Initial research should focus on a battery of in vitro assays to identify primary biological targets. Based on the activities of related structures, key areas to investigate include:

Anticancer Activity: Screening against a panel of human cancer cell lines is a priority. nih.gov For instance, certain N-(substituted phenyl)acetamide derivatives bearing a quinolin-2(1H)-one moiety have shown potent antiproliferative effects, with one analogue demonstrating an IC₅₀ value of 0.6 µM against nasopharyngeal carcinoma cells. nih.gov

Antimicrobial and Antifungal Activity: Many acetamide derivatives exhibit significant activity against various bacterial and fungal strains. nih.gov A study on pyrazolo[3,4-b]quinolinyl acetamide analogs identified a lead compound with Minimum Inhibitory Concentration (MIC) values between 3.9 and 7.8 µg/mL against different bacteria. nih.gov

Enzyme Inhibition: Derivatives have been developed as inhibitors for enzymes like HIF prolyl 4-hydroxylases (PHDs) and P2X₇ receptors, which are implicated in various diseases. nih.govnih.gov

Anti-inflammatory Activity: Given that P2Y₁₄ receptor antagonists, which include N-substituted-acetamide derivatives, play a role in inflammatory diseases like gouty arthritis, this is a plausible area of activity. nih.gov

Beyond these known areas, exploring entirely novel activities through high-throughput screening and phenotyping assays could unveil unique therapeutic potential for the specific this compound structure.

Advanced Lead Optimization and Rational Structure-Activity Relationship Refinement

Once an initial biological activity is confirmed, the subsequent phase involves meticulous lead optimization to enhance potency, selectivity, and pharmacokinetic properties. A systematic Structure-Activity Relationship (SAR) study is crucial. This process involves synthesizing and evaluating a series of analogues to understand how specific structural modifications influence biological activity.

Key modifications for an SAR study on this compound would include:

Modification of the Propionyl Group: Altering the ketone's position, chain length, or replacing it with other functional groups.

Substitution on the Phenyl Ring: Introducing various substituents (e.g., halogens, hydroxyl, methoxy (B1213986) groups) at different positions to probe electronic and steric effects.

Alteration of the Acetamide Moiety: Replacing the primary amide with secondary or tertiary amides, or substituting it with bioisosteres.

An example from related research on (1H-pyrazol-4-yl)acetamide antagonists of the P2X₇ receptor demonstrated that systematic SAR investigations led to an analogue with enhanced potency and favorable pharmacokinetic properties. nih.govresearchgate.net

Table 1: Illustrative SAR Data from Analogous Acetamide Scaffolds

Compound Series Target Key Structural Feature Resulting Activity Citation
(1H-pyrazol-4-yl)acetamides P2X₇ Receptor Systematic modification of pyrazole (B372694) and amide substituents Identification of potent antagonists with improved pharmacokinetics. nih.gov, researchgate.net
Pyrazolo[3,4-b]quinolinyl acetamides Bacteria / Cancer Cells Alkyl amide functionalization Compound 5r showed MIC values of 3.9-7.8 µg/mL against bacteria; compounds 5c, 5d, 5r, 7f showed IC₅₀ <15 µM against cancer cells. nih.gov
N-(naphthalen-2-yl)-acetamides Nasopharyngeal Carcinoma Cells (NPC-TW01) 2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy group Compound 18 was most active with an IC₅₀ of 0.6 µM. nih.gov

This table is for illustrative purposes to show how SAR is conducted on related scaffolds. The activity of this compound is yet to be reported.

Exploration of Novel Therapeutic and Biotechnological Applications

The potential applications of this compound and its optimized analogues are dictated by their elucidated biological profiles. If initial screenings reveal potent and selective activity, several therapeutic avenues could be pursued. For example, if the compound shows significant cytotoxicity against specific cancer cell lines, it could be developed as an antineoplastic agent. nih.gov Should it prove effective against drug-resistant bacteria, it could address the critical need for new antibiotics. nih.gov

Beyond direct therapeutics, there are potential biotechnological applications. For instance, derivatives could be developed as molecular probes. Radiolabeled versions of acetamide derivatives have been created to serve as imaging agents for targets like the excitatory amino acid transporter 2 (EAAT2) using Positron Emission Tomography (PET). nih.gov A similar strategy could be applied to this compound to non-invasively study its targets in vivo, aiding in drug development and disease diagnosis.

Strategies for Preclinical and Clinical Development

A promising lead compound derived from the this compound scaffold would need to undergo a rigorous preclinical development program. This pathway involves a standardized set of studies to establish a profile suitable for human trials.

Key Preclinical Stages:

In Vivo Efficacy: Validating the therapeutic effect in relevant animal models of the targeted disease (e.g., tumor xenograft models for cancer, infection models for antimicrobial activity).

Pharmacokinetics (PK): Characterizing the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the compound. This includes determining bioavailability, half-life, and metabolic pathways.

Toxicology and Safety Pharmacology: Assessing potential adverse effects through acute and repeated-dose toxicity studies in at least two animal species. This stage identifies any potential liabilities and helps determine a safe starting dose for clinical trials.

Formulation Development: Creating a stable and deliverable formulation of the drug candidate for clinical administration.

Successful navigation of these preclinical hurdles is a prerequisite for filing an Investigational New Drug (IND) application with regulatory agencies to initiate Phase I clinical trials in humans.

Design and Evaluation of Multitargeted Ligands

Chronic and complex diseases like cancer and neurodegenerative disorders are often driven by multiple pathological factors. nih.gov The design of Multi-Target-Directed Ligands (MTDLs), single molecules engineered to interact with multiple targets, is an advanced strategy to tackle such diseases more effectively. nih.gov

The this compound scaffold could serve as a valuable starting fragment for MTDL design. The strategy would involve combining its core structure with another known pharmacophore to create a hybrid molecule. For example, if the scaffold shows activity against a particular kinase involved in cancer, it could be fused with a fragment known to inhibit a different oncogenic target, potentially leading to synergistic effects and overcoming drug resistance. The design of such molecules is often guided by the structural understanding of the different target proteins. nih.gov

Application of Advanced Computational and Artificial Intelligence Algorithms in Drug Discovery

Modern drug discovery heavily relies on computational tools and artificial intelligence (AI) to accelerate timelines and reduce costs. nih.govmdpi.com These technologies can be applied at every stage of developing this compound analogues.

Key AI Applications:

Target Identification and Virtual Screening: AI algorithms can analyze vast biological datasets to predict potential targets for the compound. nih.gov Subsequently, large virtual libraries of potential analogues can be screened against a target's 3D structure to prioritize candidates for synthesis. crimsonpublishers.com

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties, using the this compound scaffold as a starting point to create novel, optimized structures. crimsonpublishers.com

ADMET Prediction: Machine learning models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual compounds. nih.gov This allows researchers to filter out molecules with poor drug-like properties early in the process, saving significant time and resources. Tools like AtomNet, a convolutional neural network, are used for structure-based bioactivity prediction. crimsonpublishers.com

By integrating AI, the design-synthesize-test cycle can be made significantly more efficient, leading to the faster identification of superior drug candidates. mdpi.com

Development of Novel Analogues with Improved Efficacy and Safety Profiles

The ultimate goal of the development program is to produce novel analogues of this compound with a superior therapeutic window compared to existing treatments. This requires a continuous effort of chemical synthesis and biological evaluation aimed at improving both efficacy and safety.

Research would focus on creating analogues that exhibit:

Enhanced Potency: Lower concentrations of the drug are needed to achieve the desired therapeutic effect.

Improved Selectivity: The drug preferentially binds to its intended target over off-targets, thereby reducing the risk of side effects.

Favorable Pharmacokinetic Profile: This includes good oral bioavailability, appropriate metabolic stability, and a suitable half-life for the intended dosing regimen. nih.gov

Reduced Toxicity: The compound shows a low propensity for causing cellular or organ damage.

The synthesis of novel pyrazolo[3,4-b]quinolinyl acetamide analogues, for example, led to the identification of compounds with significant cytotoxicity against cancer cells, demonstrating how scaffold modification can yield promising leads. nih.gov A similar focused effort on the this compound core holds the potential to generate next-generation therapeutics.

Q & A

Q. What are the established synthetic routes for 2-(4-Propionylphenoxy)acetamide, and how can reaction conditions be optimized for reproducibility?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, analogous compounds are synthesized by reacting phenoxyacetic acid derivatives with propionyl chloride in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., acetonitrile) under reflux . Key parameters to optimize include:

  • Temperature : 60–80°C to balance reaction rate and side-product formation.
  • Solvent choice : Acetonitrile or DMF for solubility and stability.
  • Catalyst/base : Triethylamine or K₂CO₃ to deprotonate intermediates.
    Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization ensures >95% purity. Confirm structural integrity using 1^1H/13^13C NMR and FTIR spectroscopy .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • NMR spectroscopy : 1^1H NMR should show peaks for the phenoxy group (δ 6.8–7.2 ppm), acetamide carbonyl (δ ~170 ppm in 13^13C NMR), and propionyl methyl protons (δ 1.1–1.3 ppm).
  • FTIR : Confirm C=O stretches (1650–1750 cm⁻¹ for acetamide and propionyl groups).
  • HPLC : Use a C18 column (mobile phase: acetonitrile/water, 60:40) to assess purity (>95% by area normalization).
  • Mass spectrometry : ESI-MS should show [M+H]⁺ at m/z 222.1 (C₁₁H₁₃NO₃) .

Q. How can researchers screen the biological activity of this compound in preliminary assays?

  • In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., MCF-7, HCT-116) at concentrations 1–100 μM. Compare IC₅₀ values with positive controls (e.g., doxorubicin).
  • Enzyme inhibition : Test against kinases (e.g., EGFR, VEGFR2) using fluorescence-based assays.
  • Antimicrobial activity : Perform broth microdilution assays (MIC determination) against Gram-positive/negative bacteria .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

  • Solubility : Poor in water; use DMSO or ethanol for stock solutions (≤10 mM).
  • Stability : Conduct accelerated stability studies (pH 1–9 buffers, 25–40°C). Monitor degradation via HPLC; amide bonds are prone to hydrolysis under acidic/alkaline conditions .

Advanced Research Questions

Q. How can contradictory structural data (e.g., NMR vs. XRD) for this compound derivatives be resolved?

Cross-validate using:

  • Single-crystal XRD : Resolves stereochemical ambiguities (e.g., phenoxy group orientation).
  • 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations, distinguishing overlapping signals.
  • Computational modeling : Compare DFT-optimized structures with experimental data .

Q. What strategies improve synthetic yield in multi-step routes to this compound derivatives?

  • Intermediate trapping : Use protecting groups (e.g., tert-butyl for hydroxyl groups) to prevent side reactions.
  • Catalyst optimization : Switch from Pd/C to Pd(OAc)₂ with ligands (e.g., PPh₃) for Suzuki couplings.
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 h to 2 h) and improves yield by 15–20% .

Q. How do structural modifications (e.g., halogen substitution) affect the pharmacological profile of this compound?

  • Electron-withdrawing groups (e.g., Cl, Br) : Enhance kinase inhibition (e.g., IC₅₀ reduced from 50 μM to 10 μM for EGFR).
  • Methoxy groups : Improve blood-brain barrier penetration (logP increased from 1.8 to 2.5).
  • Thioacetamide analogs : Show superior anti-inflammatory activity (COX-2 inhibition ~70% at 10 μM) .

Q. What computational tools are effective for predicting the binding mode of this compound to biological targets?

  • Molecular docking (AutoDock Vina) : Screen against SARS-CoV-2 Mpro^\text{pro} (PDB: 6LU7) or cancer-related kinases.
  • MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns.
  • QSAR models : Correlate substituent effects (e.g., Hammett σ values) with bioactivity .

Q. How can stability issues in formulation (e.g., hydrolysis) be mitigated for in vivo studies?

  • Prodrug design : Convert the acetamide to a tert-butyl carbamate for improved plasma stability.
  • Lyophilization : Prepare freeze-dried powders for long-term storage.
  • Nanoparticle encapsulation : Use PLGA nanoparticles to protect against enzymatic degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.